((((2-(6-アミノ-9H-プリン-9-イル)エトキシ)メチル)(エトキシ)ホスホリル)オキシ)メチルピバレート

説明

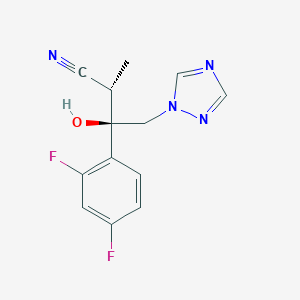

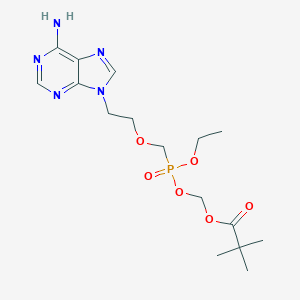

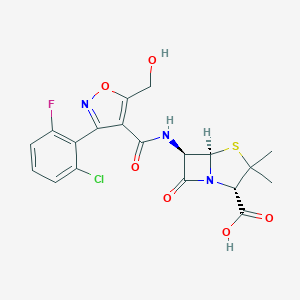

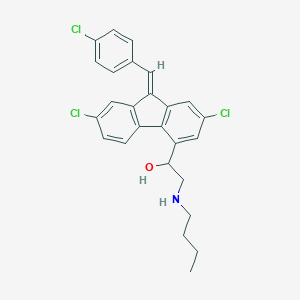

The compound you mentioned, ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate, is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with various functional groups such as ethoxy, methyl, and phosphoryl .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of various functional groups. It includes a purine ring, which is a type of nitrogen-containing heterocycle, and it also has ethoxy, methyl, and phosphoryl groups attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. For example, the presence of polar functional groups like phosphoryl and ethoxy suggests that this compound might have some degree of polarity. The exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .科学的研究の応用

抗ウイルス用途

PMEAとしても知られるこの化合物は、経口バイオアベイラビリティを向上させた潜在的なプロドラッグの合成に使用されてきました . これらのプロドラッグは、親薬物PMEAと比較して、in vitroでの抗ウイルス活性を高めています . ビス(POM)-およびビス(tBu-SATE)PMEA誘導体は、最も効果的であることが判明しました .

経口バイオアベイラビリティの向上

この化合物は、カルボキシエステラーゼ不安定なS-アシル-2-チオエチル(SATE)部分を一時的なホスホネート保護基として組み込んだPMEAホスホノジエステル誘導体の作成に使用されてきました . これは、抗ウイルス剤PMEAの経口バイオアベイラビリティを高める試みでした .

安定性研究

この化合物の安定性研究では、ビス(tBu-SATE)PMEAは、ヒト胃液およびヒト血清中でビス(POM)PMEAよりも安定であることが判明しました . これは、それがさらなるin vivo開発のための有望な候補と考えられることを示唆しています .

抗HBV構造

この化合物は、血漿安定性と肝臓への放出を向上させた一連の抗HBV構造の合成に使用されてきました . これらの構造は、血漿安定性と肝臓への放出を向上させるために合成されました .

慢性B型肝炎の治療

アデフォビルジピボックス(ADV)として知られるこの化合物のジピバロイルオキシメチルエステルは、慢性B型肝炎の第一選択薬です

作用機序

Target of Action

The primary target of this compound, also known as 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), is the adenylate cyclase toxin (ACT) . ACT is a key virulence factor of Bordetella pertussis, a bacterium that causes whooping cough .

Mode of Action

PMEA acts as an inhibitor of ACT . The active metabolite of PMEA, known as PMEApp, has been shown to inhibit ACT . This inhibition disrupts the function of ACT, thereby preventing Bordetella pertussis from invading the mammalian body .

Biochemical Pathways

PMEA affects the biochemical pathway involving ACT. By inhibiting ACT, PMEA disrupts the normal functioning of this pathway, which is crucial for the invasion of Bordetella pertussis into the mammalian body . The downstream effects of this disruption include a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough .

Pharmacokinetics

PMEA and its derivatives have been synthesized as prodrugs to enhance their oral bioavailability . These prodrugs are designed to be hydrolyzed in the body, releasing the active PMEA . The oral bioavailability of PMEA from these prodrugs varies, with some studies reporting bioavailability as high as 37.8% .

Result of Action

The inhibition of ACT by PMEA results in a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough . Additionally, PMEA and its prodrugs have been found to reduce the apoptotic effects of ACT and prevent an ACT-induced elevation of intracellular calcium .

Action Environment

The action of PMEA and its prodrugs can be influenced by various environmental factors. For example, the lipophilicity of the prodrugs and the degree of their hydrolysis into free PMEA can affect their inhibitory activity . Furthermore, the prodrugs’ susceptibility to degradation can vary depending on the environment, with some prodrugs being less susceptible to degradation in certain cells compared to others .

特性

IUPAC Name |

[2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZLVTCICOSPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438070 | |

| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142341-04-6 | |

| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)